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Compound of Interest

Compound Name: o-Bromophenyl acetate

Cat. No.: B118267 Get Quote

This guide provides a comprehensive analysis of the spectral data for o-bromophenyl acetate
(2-bromophenyl acetate), a key intermediate in various chemical syntheses. Designed for

researchers, scientists, and professionals in drug development, this document delves into the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the

compound. The focus is on the interpretation of spectral features, the causality behind

experimental choices, and the practical application of this data in structural elucidation and

quality control.

Introduction: The Importance of Spectroscopic
Characterization
o-Bromophenyl acetate (C₈H₇BrO₂) is an aromatic ester whose utility in organic synthesis

necessitates unambiguous structural confirmation and purity assessment. Spectroscopic

techniques are the cornerstone of this characterization, each providing a unique piece of the

structural puzzle. Proton and Carbon-13 NMR spectroscopy map the carbon-hydrogen

framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry

determines the molecular weight and elemental composition, while also offering insights into

the molecule's fragmentation pathways. This guide will dissect each of these spectral aspects,

providing both the foundational data and the scientific rationale behind its interpretation.

Molecular Structure of o-Bromophenyl Acetate

Caption: Molecular structure of o-bromophenyl acetate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C,

we can deduce the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons,

their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.65 Doublet of doublets 1H Ar-H (ortho to Br)

~7.35 Triplet of doublets 1H Ar-H (para to Br)

~7.20 Triplet of doublets 1H Ar-H (meta to Br)

~7.10 Doublet of doublets 1H Ar-H (ortho to OAc)

2.30 Singlet 3H -C(=O)CH₃

Interpretation and Causality:

Aromatic Region (7.0-7.7 ppm): The four protons on the benzene ring are chemically non-

equivalent due to the ortho-substitution pattern. The electron-withdrawing nature of the

bromine atom and the acetate group deshields these protons, causing them to resonate at a

lower field compared to benzene (δ 7.26 ppm). The proton ortho to the bromine atom is

expected to be the most deshielded due to the inductive effect and anisotropy of the

halogen. The complex splitting patterns (doublet of doublets, triplet of doublets) arise from

coupling between adjacent protons (ortho-coupling, J ≈ 7-8 Hz) and, to a lesser extent,

protons separated by four bonds (meta-coupling, J ≈ 1-2 Hz).

Aliphatic Region (2.30 ppm): The three protons of the methyl group in the acetate moiety are

equivalent and appear as a sharp singlet. Their chemical shift is influenced by the adjacent
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carbonyl group, which deshields them to a value typical for acetyl groups.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~168.5 C=O

~148.0 C-OAc

~133.5 Ar-CH

~128.0 Ar-CH

~127.0 Ar-CH

~123.0 Ar-CH

~117.0 C-Br

~21.0 -CH₃

Interpretation and Causality:

Carbonyl Carbon (~168.5 ppm): The carbonyl carbon of the ester is significantly deshielded

and appears at a characteristic downfield shift.

Aromatic Carbons (117-148 ppm): The six aromatic carbons are all chemically distinct. The

carbon directly attached to the oxygen of the acetate group (C-OAc) is the most deshielded

aromatic carbon due to the electronegativity of oxygen. The carbon bonded to the bromine

atom (C-Br) is shifted upfield due to the "heavy atom effect," a phenomenon where the large

electron cloud of bromine increases shielding.[1] The remaining four aromatic carbons

appear in the expected region for a substituted benzene ring. The additive nature of

substituent effects on aryl carbons allows for a reasonable prediction of their chemical shifts.

[2]
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Methyl Carbon (~21.0 ppm): The methyl carbon of the acetate group appears in the aliphatic

region, with a chemical shift typical for such a functional group.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. It works by measuring the absorption of infrared radiation, which excites molecular

vibrations such as stretching and bending.

Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3070 Medium C-H stretch Aromatic

~1765 Strong C=O stretch Ester

~1590, 1480 Medium-Strong C=C stretch Aromatic Ring

~1210 Strong C-O stretch Ester

~750 Strong
C-H bend (out-of-

plane)

Ortho-disubstituted

aromatic

~550 Medium C-Br stretch Aryl bromide

Interpretation and Causality:

C=O Stretch (~1765 cm⁻¹): The most prominent peak in the IR spectrum is the strong

absorption due to the carbonyl stretch of the ester group. Its position at a relatively high

wavenumber is characteristic of a phenyl ester, where the oxygen atom's lone pair

delocalizes into the aromatic ring, strengthening the C=O bond.

C-O Stretch (~1210 cm⁻¹): A strong band corresponding to the C-O stretching vibration of

the ester linkage is also a key diagnostic feature.

Aromatic Vibrations: The presence of the aromatic ring is confirmed by the C-H stretching

vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
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Substitution Pattern: The strong absorption around 750 cm⁻¹ is characteristic of the out-of-

plane C-H bending vibration for an ortho-disubstituted benzene ring, providing crucial

information about the isomer.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. In

electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the

resulting mass-to-charge ratios of the fragments provide a "fingerprint" that can be used for

structural elucidation.

Expected Mass Spectrum Data (EI-MS)

m/z Relative Intensity Proposed Fragment

214/216 High [M]⁺ (Molecular Ion)

172/174 High [M - C₂H₂O]⁺

139/141 Low [C₇H₄Br]⁺

93 Medium [C₆H₅O]⁺

43 Very High [CH₃CO]⁺ (Base Peak)

Interpretation and Causality:

Molecular Ion Peak ([M]⁺): The presence of a pair of peaks at m/z 214 and 216 with an

approximate 1:1 intensity ratio is the hallmark of a compound containing one bromine atom,

due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This confirms the molecular

weight of the compound.

Base Peak (m/z 43): The most intense peak in the spectrum (the base peak) is expected at

m/z 43, corresponding to the highly stable acylium ion ([CH₃CO]⁺). This is a characteristic

fragmentation for acetate esters.

Key Fragmentation Pathways: A primary fragmentation pathway for phenyl acetates involves

the loss of a neutral ketene molecule (C₂H₂O, 42 Da).[3] For o-bromophenyl acetate, this

would result in a fragment ion corresponding to o-bromophenol at m/z 172/174.
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Caption: Proposed major fragmentation pathways for o-bromophenyl acetate in EI-MS.

Experimental Protocols
The acquisition of high-quality spectral data is contingent upon meticulous experimental

procedure. The following protocols are tailored for the analysis of a liquid organic compound

like o-bromophenyl acetate.

NMR Sample Preparation and Acquisition
Sample Preparation:

Accurately weigh 5-10 mg of o-bromophenyl acetate for ¹H NMR (20-50 mg for ¹³C

NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. Chloroform-d is a common first choice

due to its excellent solvating power for a wide range of organic compounds.

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small plug of cotton wool in a Pasteur pipette into a clean 5 mm NMR tube.

Instrument Setup and Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b118267?utm_src=pdf-body-img
https://www.benchchem.com/product/b118267?utm_src=pdf-body
https://www.benchchem.com/product/b118267?utm_src=pdf-body
https://www.benchchem.com/product/b118267?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical solvent peak.

For ¹H NMR, a standard pulse-acquire experiment is typically sufficient. A 30° pulse angle

and a relaxation delay of 1-2 seconds are good starting parameters.

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to singlets

for each carbon. A longer relaxation delay (5-10 seconds) may be necessary to ensure

quantitative integration, especially for quaternary carbons.

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a

solvent such as isopropanol and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract

any atmospheric (CO₂, H₂O) or instrumental signals.

Place a single drop of o-bromophenyl acetate directly onto the center of the ATR crystal.

Lower the anvil to apply gentle pressure, ensuring good contact between the sample and

the crystal.

Data Acquisition:

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

GC-MS Analysis
Sample Preparation:

Prepare a dilute solution of o-bromophenyl acetate (~100 µg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Transfer the solution to a 2 mL autosampler vial.
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Instrumental Conditions:

Gas Chromatograph (GC):

Injector: Split/splitless injector, typically operated at 250 °C. A split injection is used for

concentrated samples to avoid column overload.

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness,

5% phenyl polysiloxane) is suitable.

Oven Program: A temperature gradient is used to separate the analyte from any

impurities. A typical program might be: hold at 50 °C for 2 minutes, then ramp at 10

°C/min to 280 °C and hold for 5 minutes.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Conclusion
The spectroscopic data of o-bromophenyl acetate, when analyzed in concert, provide a

definitive structural confirmation. The ¹H and ¹³C NMR spectra reveal the precise arrangement

of the carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and

ortho-disubstituted aromatic functionalities, and the mass spectrum establishes the molecular

weight and provides characteristic fragmentation patterns consistent with the proposed

structure. The protocols outlined herein represent a robust methodology for obtaining high-

quality, reproducible data, which is essential for the reliable characterization of this and other

similar chemical entities in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b118267?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

